Phaeofurans A

Description

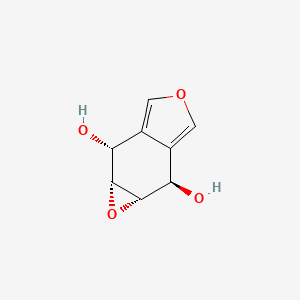

Phaeofurans A (C₁₆H₁₈O₅) is a benzofuran-derived polyketide isolated from the fungicolous fungus Phaeoacremonium sp. (NRRL 32148), found on stromata of Hypoxylon truncatum . Its structure, elucidated via MS and 2D NMR, features a benzofuran core substituted with a polyketide-derived side chain (Figure 1). This contrasts with co-occurring sorbicillin analogs (e.g., compounds 3–5), which showed potent antifungal effects .

Properties

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

(1aR,2R,6R,6aS)-1a,2,6,6a-tetrahydrooxireno[2,3-f][2]benzofuran-2,6-diol |

InChI |

InChI=1S/C8H8O4/c9-5-3-1-11-2-4(3)6(10)8-7(5)12-8/h1-2,5-10H/t5-,6-,7-,8+/m1/s1 |

InChI Key |

MKXNJYOXVYLCPJ-XUTVFYLZSA-N |

Isomeric SMILES |

C1=C2[C@H]([C@H]3[C@H](O3)[C@@H](C2=CO1)O)O |

Canonical SMILES |

C1=C2C(C3C(O3)C(C2=CO1)O)O |

Synonyms |

phaeofuran A |

Origin of Product |

United States |

Comparison with Similar Compounds

Sorbicillin Analogs

Structural Similarities and Differences :

- Sorbicillin: A hexenophenone-derived polyketide with a bicyclic structure, commonly produced by Trichoderma and Penicillium species . Unlike this compound, sorbicillin derivatives often feature α,β-unsaturated ketones and dimeric forms (e.g., bisorbicillinol) .

- Demethylsorbicillin and Oxosorbicillinol: Isolated from Trichoderma sp. USF-2690, these analogs lack the methyl group or include a ketone modification at C-3, enhancing their antioxidant properties .

Bioactivity Comparison :

Key Insight: The absence of α,β-unsaturated ketones and dimerization in this compound likely explains its lack of bioactivity compared to redox-active sorbicillinoids .

Benzofuran Derivatives from Other Fungi

Sporormiella Metabolites :

Xanthone Glycosides :

- Compounds from Sporormiella irregularis include a benzofuran moiety linked to a sugar unit, showing moderate antifungal effects . Glycosylation may enhance solubility and target interactions, a feature absent in this compound.

Structural and Functional Implications

Structure-Activity Relationships (SAR)

- Electrophilic Moieties : Sorbicillin’s α,β-unsaturated ketone reacts with cellular thiols, inducing oxidative stress in pathogens . This compound lacks this feature.

- Side Chain Modifications : Longer alkyl chains in sorbicillin analogs enhance membrane penetration, while this compound’s shorter chain may limit bioavailability .

Q & A

Q. How should researchers frame hypotheses about this compound to align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Methodological Answer : Use the FINER framework during proposal drafting. For example:

- Feasible : Assess synthetic accessibility and equipment availability.

- Novel : Compare with published furanoterpenoids to highlight structural/functional uniqueness.

- Relevant : Link to understudied biological targets (e.g., neglected disease pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.